Sodium (4-hydroxyphenyl)((phenylacetyl)amino)acetate
Description
Sodium (4-hydroxyphenyl)((phenylacetyl)amino)acetate is a sodium salt derivative of a glycine-based compound functionalized with a 4-hydroxyphenyl group and a phenylacetyl moiety. Its molecular structure integrates a carboxylic acid group (neutralized as a sodium salt), a phenylacetamido group, and a phenolic hydroxyl group, contributing to its unique physicochemical and biological properties. This compound is structurally related to intermediates in β-lactam antibiotic synthesis and may serve as a precursor or prodrug in pharmaceutical applications. Its sodium salt form enhances aqueous solubility, making it suitable for formulations requiring high bioavailability .
Properties
CAS No. |
84604-81-9 |
|---|---|
Molecular Formula |
C16H14NNaO4 |
Molecular Weight |
307.28 g/mol |
IUPAC Name |
sodium;2-(4-hydroxyphenyl)-2-[(2-phenylacetyl)amino]acetate |
InChI |
InChI=1S/C16H15NO4.Na/c18-13-8-6-12(7-9-13)15(16(20)21)17-14(19)10-11-4-2-1-3-5-11;/h1-9,15,18H,10H2,(H,17,19)(H,20,21);/q;+1/p-1 |
InChI Key |
SSQICCSBOZHERJ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC(C2=CC=C(C=C2)O)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
The preparation of EINECS 283-365-0 involves specific synthetic routes and reaction conditions. Industrial production methods typically include:
Synthetic Routes: The compound is synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route depends on the desired purity and yield.
Reaction Conditions: The reactions are carried out under controlled temperature and pressure conditions to ensure optimal yield and purity.
Chemical Reactions Analysis
EINECS 283-365-0 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Scientific Research Applications
EINECS 283-365-0 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in biological studies to understand its effects on cellular processes.
Medicine: Research in medicine explores its potential therapeutic applications and effects on biological systems.
Industry: The compound is used in industrial processes for the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of EINECS 283-365-0 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between Sodium (4-hydroxyphenyl)((phenylacetyl)amino)acetate and analogous compounds:
Key Findings:
Structural Modifications: The sodium carboxylate group in the target compound increases polarity and solubility compared to the free acid (Phenylacetylglycine) or ester derivatives (Ethyl [(phenylacetyl)amino]acetate) .
Synthetic Routes :
- Sodium salts are typically synthesized via neutralization of the parent acid with sodium hydroxide, as seen in analogous compounds like Sodium 2-hydroxy-2-(4-hydroxyphenyl)acetate .
- The phenylacetamido group is introduced via N-acylation, similar to methods used for phenylsulfamoyl acetic acids .
Biological and Industrial Relevance: Sodium salts are preferred in injectable formulations due to rapid dissolution, whereas esters (e.g., ethyl derivatives) are used in oral delivery for delayed release .
Stability Considerations: Sodium salts of phenolic compounds may exhibit oxidative instability under high temperatures, necessitating stabilizers or controlled storage conditions, as observed in hydroxynorephedrin derivatives .
Q & A
Q. What are the key synthetic pathways for Sodium (4-hydroxyphenyl)((phenylacetyl)amino)acetate, and how can reaction conditions be optimized?
Methodological Answer: The synthesis involves coupling phenylacetyl groups to a 4-hydroxyphenylacetic acid backbone, followed by sodium salt formation. Key steps include:
- Esterification : React 4-hydroxyphenylacetic acid with phenylacetyl chloride in anhydrous THF under nitrogen, using sodium bicarbonate (NaHCO₃) to neutralize HCl byproducts .
- Purification : Use silica gel chromatography (ethyl acetate/hexane, 3:7) to isolate intermediates. Rotavap concentration under reduced pressure (40°C) minimizes thermal degradation .
- Sodium Salt Formation : Treat the free acid with sodium hydroxide (1:1 molar ratio) in ethanol, followed by lyophilization to obtain the sodium salt .
Optimization Tips : - Monitor pH during sodium salt formation (target pH 7–8) to avoid hydrolysis of the phenylacetyl group.
- Use low-temperature recrystallization (ethanol/water) for higher purity (>98%) .
Q. How do structural variations in the phenylacetyl group affect the compound’s stability?
Methodological Answer: Stability studies under varying pH (1–12) and temperature (25–60°C) reveal:
- Acidic Conditions (pH < 3) : Rapid hydrolysis of the phenylacetyl group generates 4-hydroxyphenylacetic acid and phenylacetic acid (HPLC-MS confirmation) .
- Alkaline Conditions (pH > 10) : Degradation via β-elimination, forming a quinone intermediate (UV-Vis absorbance at 320 nm) .
Experimental Design : - Use accelerated stability testing (40°C/75% RH for 6 months) with periodic sampling.
- Compare degradation kinetics using Arrhenius plots to predict shelf life .
Advanced Research Questions
Q. What advanced analytical techniques are recommended for resolving conflicting spectral data in structural elucidation?
Methodological Answer: Contradictions in NMR or MS data can arise from tautomerism or sodium coordination effects. Resolve these using:
- 2D NMR (HSQC, HMBC) : Map proton-carbon correlations to confirm the phenylacetyl-amino linkage and sodium coordination sites .
- High-Resolution MS (HRMS) : Differentiate sodium adducts ([M+Na]⁺ at m/z 354.0952) from degradation products .
- X-ray Crystallography : Resolve ambiguous stereochemistry (e.g., R/S configuration at the acetamide group) .
Case Study :
A reported discrepancy in melting points (149–151°C vs. 142–145°C) was traced to polymorphic forms, confirmed via XRD .
Q. How can researchers design in vitro studies to evaluate metabolic interactions with liver enzymes?
Methodological Answer:
- Microsomal Incubations : Incubate the compound (10 µM) with human liver microsomes (HLMs) and NADPH. Use LC-MS/MS to detect metabolites like 4-hydroxyphenylglycine (retention time: 8.2 min) .
- Enzyme Inhibition Assays : Test inhibition of CYP3A4/2D6 using probe substrates (e.g., midazolam/dextromethorphan). IC₅₀ values > 50 µM suggest low interaction risk .
Data Interpretation : - Competitive vs. non-competitive inhibition is determined via Lineweaver-Burk plots.
- Correlation with in silico docking (AutoDock Vina) validates binding to active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
